Product packaging for Glicentin (1-16)(Cat. No.:CAS No. 104504-00-9)

Glicentin (1-16)

Cat. No.: B010473
CAS No.: 104504-00-9
M. Wt: 1847 g/mol
InChI Key: DANBVNZJGPTATL-MDXNAHIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glicentin (1-16) is a defined peptide fragment utilized in biochemical and physiological research. This peptide is integral to studies investigating the complex pathways of metabolic regulation and endocrine function, particularly those mediated by proglucagon-derived peptides. As a key reagent, it enables researchers to explore mechanisms of action related to glucose homeostasis, intestinal motility, and gut-brain axis signaling in experimental models. Its high purity and specificity make it a critical tool for in vitro assays, receptor binding studies, and the development of novel analytical methods. This product is provided exclusively For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary applications, and must be used in controlled laboratory settings by qualified researchers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H127N25O27 B010473 Glicentin (1-16) CAS No. 104504-00-9

Properties

CAS No.

104504-00-9

Molecular Formula

C78H127N25O27

Molecular Weight

1847 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C78H127N25O27/c1-38(2)32-48(95-70(123)51(35-104)98-61(114)42(80)16-10-28-87-77(83)84)67(120)93-45(21-24-56(81)108)66(119)96-49(34-57(82)109)68(121)101-60(40(4)107)73(126)94-47(23-26-59(112)113)65(118)92-46(22-25-58(110)111)64(117)90-43(17-8-9-27-79)62(115)99-52(36-105)69(122)91-44(18-11-29-88-78(85)86)63(116)100-53(37-106)71(124)97-50(33-41-14-6-5-7-15-41)75(128)102-30-12-19-54(102)72(125)89-39(3)74(127)103-31-13-20-55(103)76(129)130/h5-7,14-15,38-40,42-55,60,104-107H,8-13,16-37,79-80H2,1-4H3,(H2,81,108)(H2,82,109)(H,89,125)(H,90,117)(H,91,122)(H,92,118)(H,93,120)(H,94,126)(H,95,123)(H,96,119)(H,97,124)(H,98,114)(H,99,115)(H,100,116)(H,101,121)(H,110,111)(H,112,113)(H,129,130)(H4,83,84,87)(H4,85,86,88)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1

InChI Key

DANBVNZJGPTATL-MDXNAHIXSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Other CAS No.

104504-00-9

sequence

RSLQNTEEKSRSFPAP

Synonyms

glicentin (1-16)
proglucagon (1-16)

Origin of Product

United States

Biosynthesis and Post Translational Processing of Glicentin and Its Fragments

Tissue-Specific Proglucagon Processing Mechanisms

The differential processing of proglucagon in various tissues is primarily attributed to the distinct expression patterns of prohormone convertases, specifically PC1/3 and PC2. frontiersin.orgtaylorandfrancis.commdpi.comnih.govoup.combioscientifica.comnih.govwikipedia.org

Prohormone Convertase 1/3 (PC1/3) Activity in Enteroendocrine L-cells and Central Nervous System Neurons

In enteroendocrine L-cells of the ileum and colon, and in proglucagon-containing neurons in the CNS, proglucagon is predominantly cleaved by Prohormone Convertase 1/3 (PC1/3, encoded by the PCSK1 gene). frontiersin.orgtaylorandfrancis.commdpi.comnih.govoup.combioscientifica.comnih.govwikipedia.orgresearchgate.net This processing occurs primarily at Arg-Arg cleavage sites within the proglucagon sequence. frontiersin.org The action of PC1/3 in these cells yields a range of peptides, including glicentin, oxyntomodulin (OXM), glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), and intervening peptide-2 (IP-2). frontiersin.orgnih.govwikipedia.orgresearchgate.netresearchgate.net

Prohormone Convertase 2 (PC2) Activity in Pancreatic Alpha-cells

In contrast, in the pancreatic alpha-cells, the primary prohormone convertase is Prohormone Convertase 2 (PC2, encoded by the PCSK2 gene). frontiersin.orgtaylorandfrancis.commdpi.comnih.govoup.combioscientifica.comnih.govwikipedia.orgresearchgate.net PC2 primarily cleaves proglucagon at dibasic Lys-Arg sites. frontiersin.orgoup.com This processing pathway results in the generation of a different set of PGDPs, including glicentin-related pancreatic peptide (GRPP), glucagon (B607659), intervening peptide-1 (IP-1), and the major proglucagon fragment (MPGF). frontiersin.orgnih.govwikipedia.orgresearchgate.netresearchgate.net While the distinction in PC expression and processing is generally accepted, some degree of crossover exists, with recent evidence suggesting the possibility of extrapancreatic sources of glucagon and local intra-islet GLP-1 production, particularly under conditions of beta-cell stress. frontiersin.orgbioscientifica.com

Here is a summary of the tissue-specific proglucagon processing:

TissuePredominant Prohormone ConvertasePrimary Proglucagon-Derived Peptides Produced
Enteroendocrine L-cells (Gut)PC1/3Glicentin, OXM, GLP-1, GLP-2, IP-2
Central Nervous System NeuronsPC1/3Glicentin, OXM, GLP-1, GLP-2, IP-2
Pancreatic Alpha-cellsPC2GRPP, Glucagon, IP-1, MPGF

Enzymatic Generation of Glicentin (1-69) from Proglucagon

Glicentin, a peptide comprising 69 amino acids, corresponds to residues 1-69 of the proglucagon sequence. frontiersin.orgtandfonline.comphysiology.org Its generation from proglucagon is a key step in the PC1/3-mediated processing pathway observed in enteroendocrine L-cells and CNS neurons. frontiersin.orgoup.combioscientifica.comresearchgate.nettandfonline.comcreative-diagnostics.com PC1/3 cleaves proglucagon at specific arginine-arginine sites to release glicentin as one of the primary products. frontiersin.org Glicentin itself contains the entire sequence of glucagon (residues 33-61) within its structure, along with an N-terminal portion identified as GRPP (residues 1-30) and the sequence corresponding to oxyntomodulin (residues 33-69). nih.govfrontiersin.orgtandfonline.comcreative-diagnostics.comsochob.clannualreviews.org

Formation and Release of Glicentin (1-16) and Other N-Terminal Glicentin-Related Peptides

While glicentin (1-69) is a major product of PC1/3 processing, further enzymatic cleavage can occur, leading to the formation of smaller N-terminal glicentin-related peptides, including glicentin (1-16). The precise enzymatic pathways responsible for the generation of glicentin (1-16) specifically are less extensively detailed in the provided search results compared to the formation of glicentin (1-69) or other major PGDPs like GLP-1 and GLP-2. However, studies have investigated the effects of administering glicentin (1-16) in experimental settings. For instance, infusion of porcine glicentin (1-16) in dogs has been reported to influence plasma insulin (B600854) and glucagon levels. frontiersin.orgresearchgate.net This suggests that glicentin (1-16) can exist as a distinct peptide and may have biological activity. The release of glicentin and other PGDPs from intestinal L-cells is primarily stimulated by the presence of nutrients in the gastrointestinal tract, such as glucose, fatty acids, and amino acids. wikipedia.orgcreative-diagnostics.com These nutrients activate L-cells through various mechanisms involving G-protein-coupled receptors (GPCRs), leading to increased intracellular calcium levels and subsequent peptide secretion. wikipedia.orgcreative-diagnostics.com

Subsequent Proteolytic Degradation Pathways of Glicentin and its Fragments

Following their formation and release, glicentin and its fragments, like other peptide hormones, are subject to proteolytic degradation by various enzymes. This degradation is crucial for regulating the half-life and activity of these peptides. While specific detailed pathways for the degradation of glicentin (1-16) are not explicitly outlined in the search results, the degradation of related PGDPs provides insight into potential mechanisms. For example, GLP-1 and PYY are rapidly degraded by the ubiquitous enzyme dipeptidyl-peptidase 4 (DPP-4). frontiersin.org Glicentin itself may serve as a precursor to glucagon in the gut, a process potentially facilitated by enzymatic degradation involving enzymes such as carboxypeptidases-B and -E (CP-B, CP-E). frontiersin.orgnih.gov Studies incubating glicentin with hepatocytes and enterocytes have demonstrated its degradation into smaller components, some of which are chromatographically similar to glucagon and its fragments, suggesting that some observed biological effects of glicentin might be a consequence of its conversion into these smaller, active peptides. frontiersin.org The methodology used for sample collection and preservation can impact measured glicentin concentrations, highlighting the sensitivity of this peptide to degradation. nih.gov

Exploration of Other Post-Translational Modifications on Glicentin Peptides

Beyond proteolytic cleavage, other post-translational modifications (PTMs) can occur on peptides and proteins, influencing their function, stability, and cellular signaling. jpt.com While the provided search results extensively cover the proteolytic processing of proglucagon and the resulting peptides, including glicentin and its fragments, there is limited specific information regarding other potential post-translational modifications occurring directly on glicentin (1-16) or other N-terminal glicentin fragments. General PTMs such as phosphorylation, methylation, acetylation, and glycosylation are known to play significant roles in biological processes and peptide function. jpt.com However, the extent to which these specific modifications occur on glicentin peptides and their functional implications are not detailed within the provided context. Further research may be needed to fully explore the spectrum of post-translational modifications that might affect glicentin and its various fragments.

Physiological Roles and Functional Studies of Glicentin 1 16 in Experimental Animal Models

Pancreatic Endocrine Function Modulation

Glicentin-related peptides, including glicentin (1-16), have been studied for their effects on the endocrine function of the pancreas, specifically the secretion of insulin (B600854) and glucagon (B607659). nih.govnih.gov

Regulation of Insulin Secretion

Studies in dogs have indicated that the administration of glicentin (1-16) can lead to an increase in plasma insulin levels. frontiersin.orgnih.govresearchgate.net This suggests a potential insulinotropic action of glicentin (1-16). creative-diagnostics.comnih.gov The observed increase in plasma insulin levels following the administration of glicentin (1-16) in dogs suggests an influence on pancreatic beta-cells. nih.gov

Modulation of Glucagon Secretion

Research in dogs has also shown that glicentin (1-16) administration can result in a decrease in plasma glucagon levels. frontiersin.orgnih.govresearchgate.net This suppressive effect on glucagon secretion has been observed in studies investigating the impact of glicentin-related peptides on the canine pancreas. nih.govnih.gov The reduction in plasma glucagon levels suggests that glicentin (1-16) might play a role in modulating alpha-cell function. nih.gov

Summary of Glicentin (1-16) Effects on Pancreatic Hormones in Dogs:

PeptideEffect on Plasma InsulinEffect on Plasma GlucagonAnimal ModelSource
Glicentin (1-16)IncreaseDecreaseDogs frontiersin.orgnih.govresearchgate.net

Role in the Enteroinsular Axis

The observed effects of glicentin (1-16) on both insulin and glucagon secretion in animal models suggest its potential involvement in the enteroinsular axis. nih.govnih.gov The enteroinsular axis describes the feedback loop between the gut and the pancreatic islets, where intestinal hormones released in response to nutrient intake influence pancreatic hormone secretion. nih.gov The findings that glicentin (1-16) can increase insulin and decrease glucagon levels align with the concept of an incretin-like effect, although the precise mechanisms require further elucidation. creative-diagnostics.comnih.gov Glicentin itself is released during nutrient ingestion, further supporting its potential role in this axis. nih.govnih.gov

Gastrointestinal System Dynamics

Beyond its effects on pancreatic function, glicentin, and by extension its fragments like glicentin (1-16), have been implicated in influencing the dynamics of the gastrointestinal system. creative-diagnostics.comnih.gov

Trophic Effects on Intestinal Mucosa

Several studies in rat models have highlighted a trophic role of glicentin on the intestinal mucosa. creative-diagnostics.comnih.govnih.gov While these studies often refer to full-length glicentin, the potential for fragments like glicentin (1-16) to contribute to these effects exists, although specific data solely on glicentin (1-16)'s trophic effects is less extensively documented in the provided results compared to glicentin itself. Studies with glicentin have reported increases in various parameters of mucosal growth in the jejunum after administration, including weight, protein and DNA content, and enzyme activities like alkaline phosphatase and ornithine decarboxylase. creative-diagnostics.comnih.govnih.gov In vitro studies using intestinal epithelial cell lines have also supported the proliferative action of glicentin. creative-diagnostics.comnih.govnih.gov Some research suggests a differential trophic effect along the small intestine, with a more pronounced effect potentially observed in the ileum in some studies, although findings can be heterogeneous depending on methodology. nih.gov

Summary of Glicentin Trophic Effects on Rat Intestinal Mucosa (primarily refers to full-length glicentin):

ParameterEffect in Jejunum (in vivo)Effect in Ileum (in vivo)In Vitro (IEC-6 cells)Source
Wet WeightIncreasedNo significant differenceNot specified nih.govnih.gov
Protein ContentIncreasedNo significant differenceNot specified nih.govnih.gov
DNA ContentIncreasedNo significant differenceIncreased proliferation nih.govnih.gov
Alkaline PhosphataseIncreasedNo significant differenceNot specified nih.govnih.gov
Ornithine DecarboxylaseIncreasedNot observedNot specified nih.govnih.gov
Crypt FissionNot specifiedDecreasedNot specified creative-diagnostics.comnih.gov

Modulation of Gastrointestinal Motility

Research in experimental animal models has explored the influence of glicentin, which contains the Glicentin (1-16) sequence, on gastrointestinal motility. Studies in rats have indicated that infusion of glicentin can lead to a reduction in the duration of postprandial myoelectrical activity in the duodenum and jejunum. nih.gov Ex vivo studies utilizing preparations of human normal jejunal muscle strips have further revealed an inhibitory effect of glicentin on contraction reactions. nih.gov

However, investigations into the effects of glicentin on smooth muscle cells (SMCs) isolated from the rabbit antrum have shown a contrasting stimulatory action on muscle contraction. nih.gov Similarly, a dose-related contraction was observed in SMCs isolated from the human colon, an effect that was inhibited after incubation with exendin-(9-39), suggesting potential involvement of the GLP-1 receptor. nih.gov It is important to note that inconsistent results regarding the effects of glicentin on gastrointestinal motility have been reported, and these discrepancies may be attributed, at least in part, to species differences observed in experimental models. frontiersin.orgfrontiersin.orgresearchgate.net

Data on Glicentin/GRPP effects on Gastrointestinal Motility in Animal Models:

Animal ModelPeptide AdministeredObserved Effect on MotilityReference
RatGlicentinReduction in duration of postprandial myoelectrical activity in duodenum and jejunum nih.gov
Rabbit Antrum SMCs (Ex vivo)GlicentinStimulatory action on muscle contraction nih.gov
Human Jejunum Muscle Strips (Ex vivo)GlicentinInhibitory effect on contraction reaction nih.gov
Human Colon SMCs (Ex vivo)GlicentinDose-related contraction (inhibited by exendin-(9-39)) nih.gov

Effects on Gastric Acid Secretion

Studies conducted in rats have demonstrated an inhibitory effect of glicentin on gastric acid secretion. nih.govresearchgate.netoup.com This observation, particularly the inhibition of pentagastrin-stimulated gastric acid secretion in rats, is subject to the interpretation that the effect may arise, at least in part, from the conversion of glicentin into other products. frontiersin.orgfrontiersin.org This is because related peptides, such as oxyntomodulin and its fragments, have also been shown to inhibit histamine-stimulated gastric acid secretion in rats. frontiersin.orgfrontiersin.org

Data on Glicentin effects on Gastric Acid Secretion in Animal Models:

Animal ModelPeptide AdministeredObserved Effect on Gastric Acid SecretionReference
RatGlicentinInhibitory effect nih.govresearchgate.netoup.com

Hepatic Glucose Metabolism Pathways

Glicentin is a peptide derived from proglucagon, a precursor known to be involved in glucose homeostasis. nih.govresearchgate.net Experimental studies have investigated the potential role of glicentin and its fragments, including Glicentin (1-16) (GRPP), in hepatic glucose metabolism.

One study found that glicentin stimulated the release of glucose from isolated rat hepatocytes. nih.gov This effect was comparable to that observed after incubation with glucagon and was associated with a stimulation of cAMP production. nih.gov The authors of this study noted that during incubation with hepatocytes, glicentin was degraded into low molecular weight fragments, some of which were chromatographically very similar to glucagon. nih.gov This finding suggested that glicentin might exert its glucagon-like effects on hepatocytes only after degradation into smaller glucagon-related peptides. nih.govfrontiersin.orgfrontiersin.org

Further research involving the infusion of porcine GRPP and Glicentin (1-16) in dogs has shown an increase in plasma insulin concentrations and a decrease in plasma glucagon concentrations. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov These results suggest that Glicentin (1-16) may possess an incretin-like action. nih.gov

However, studies specifically investigating the effects of rat GRPP on hepatic glucose output in isolated-perfused rat liver preparations did not observe a significant effect. researchgate.net This highlights the potential for species differences in the biological activities of proglucagon-derived peptides. frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net The precise mechanisms by which Glicentin (1-16) might influence glucose metabolism and its potential glucoregulatory function are still largely unknown and require further investigation. researchgate.netoup.com The specific receptor for glicentin remains to be clearly identified. oup.com

Data on Glicentin/GRPP effects related to Glucose Metabolism in Animal Models:

Animal ModelPeptide AdministeredObserved EffectReference
Rat Hepatocytes (In vitro)GlicentinStimulated glucose release and cAMP production nih.gov
Dog (In vivo)Porcine GRPP and Glicentin (1-16)Increased plasma insulin, decreased plasma glucagon (incretin-like effect) nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov
Isolated-Perfused Rat LiverRat GRPPNo observed effect on glucose output researchgate.net
Isolated Rat PancreasRat GRPPPotent inhibition of glucose-stimulated insulin secretion (GSIS) researchgate.net

Molecular Mechanisms and Cellular Signaling Cascades Mediated by Glicentin 1 16

Receptor Binding and Activation Profiling

Studies have investigated the ability of glicentin and its related peptides, including Glicentin (1-16), to bind to and activate receptors for other members of the proglucagon family, specifically the glucagon (B607659) receptor (GCGR), the glucagon-like peptide 1 receptor (GLP-1R), and the glucagon-like peptide 2 receptor (GLP-2R).

Agonistic Properties for Glucagon Receptor (GCGR)

Early research indicated that glicentin could stimulate the release of glucose from rat hepatocytes, an effect comparable to that observed with glucagon, and this was associated with the stimulation of cAMP production. creative-diagnostics.comnih.gov This finding suggested potential agonistic properties of glicentin, or its degradation products, on the glucagon receptor. The observation that glicentin was degraded into fragments similar to glucagon during incubation with hepatocytes raised the question of whether its glucagon-like effects were mediated by its degradation into glucagon. nih.gov While glicentin contains the glucagon sequence within its structure, the agonistic activity of Glicentin (1-16) specifically on the GCGR is not as extensively documented as that of the full-length glucagon peptide.

Interaction with Glucagon-Like Peptide 1 Receptor (GLP-1R)

Some evidence suggests that the action of glicentin may be partially mediated through the GLP-1 receptor. A reduced contractile activity of glicentin was observed after incubation with exendin-(9-39), a selective antagonist of the GLP-1 receptor, implying a potential relay of glicentin's action, at least in part, through the GLP-1 receptor. nih.gov The GLP-1 receptor is known to be a G protein-coupled receptor that, upon activation by GLP-1, stimulates adenylate cyclase, leading to an increase in intracellular cAMP production. wikipedia.org However, studies specifically investigating the interaction of glicentin-related pancreatic polypeptide (GRPP), which is the N-terminal 30 amino acids of glicentin and thus contains the Glicentin (1-16) sequence, with human GLP-1R in transfected cells did not observe stimulation of cAMP production or antagonism of GLP-1-stimulated cAMP production, suggesting that direct activation of GLP-1R by GRPP (and potentially Glicentin (1-16)) might be limited or complex, or that effects could be species-dependent. nih.govresearchgate.net

Engagement with Glucagon-Like Peptide 2 Receptor (GLP-2R)

Glicentin is a precursor to GLP-2, which is also produced from the processing of proglucagon in intestinal L-cells. diabetesjournals.orgnih.gov GLP-2 is known to stimulate intestinal mucosal growth. nih.gov Glicentin has also been reported to stimulate intestinal growth. creative-diagnostics.comglucagon.com While this shared effect might suggest a potential interaction of glicentin or its fragments with the GLP-2 receptor, direct evidence specifically demonstrating the engagement of Glicentin (1-16) with the GLP-2 receptor is not clearly established in the available literature. Early reports indicated that GLP-2 did not interact with the glucagon or GLP-1 receptors or any other known receptors at that time, and a receptor for GLP-2 had not been cloned annualreviews.org, although the GLP-2 receptor has since been identified and characterized guidetopharmacology.orgnus.edu.sg. The precise relationship and potential cross-reactivity or indirect effects of Glicentin (1-16) with the GLP-2R require further investigation.

Intracellular Signal Transduction Pathways Activated by Glicentin Peptides

Research into the intracellular signaling pathways activated by glicentin peptides has primarily focused on the involvement of cyclic adenosine (B11128) monophosphate (cAMP).

Cyclic Adenosine Monophosphate (cAMP) Generation

One of the key intracellular signaling events investigated in relation to glicentin is the generation of cyclic adenosine monophosphate (cAMP). Studies have shown that glicentin can stimulate cAMP production in isolated rat hepatocytes, an effect comparable to that of glucagon. creative-diagnostics.comnih.gov This increase in cAMP was associated with the stimulation of glucose release from these hepatocytes. creative-diagnostics.comnih.gov Additionally, the contractile effect of glicentin on smooth muscle has been potentially linked to the stimulation of phosphoinositide hydrolysis and cyclic adenosine monophosphate (cAMP) production. nih.gov However, studies examining the effect of GRPP (containing the Glicentin (1-16) sequence) on human glucagon or GLP-1 receptors in transfected cells did not observe stimulation of cAMP production. nih.govresearchgate.net Cyclic AMP is a well-established second messenger involved in numerous biological processes and intracellular signal transduction pathways, including the activation of protein kinase A (PKA). wikipedia.orgwikipedia.orgfishersci.ca The precise role and extent of cAMP generation specifically mediated by Glicentin (1-16) and its downstream effects warrant further detailed investigation.

Protein Kinase A (PKA) Activation

PKA activation is a key downstream event for several G protein-coupled receptors (GPCRs) that bind proglucagon-derived peptides, including the glucagon receptor (GCGR) and the GLP-1 receptor (GLP-1R). Activation of these receptors typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates PKA. guidetopharmacology.orgwikipedia.org Glicentin (1-69) has been shown to act as an agonist for GCGR, GLP-1R, and GLP-2R, albeit with lower affinity than their primary ligands. guidetopharmacology.org Studies investigating the effects of Glicentin (1-69) and oxyntomodulin on gastric myocytes have indicated their ability to modulate cyclic adenosine monophosphate signaling pathways. guidetopharmacology.orgnih.gov While direct evidence for Glicentin (1-16) specifically activating PKA is limited, its presence within GRPP, which has been reported to influence insulin (B600854) and glucagon secretion in canine pancreas, suggests potential, albeit indirect, involvement in pathways that regulate PKA activity in relevant cell types. googleapis.comnih.govciteab.comembrapa.br The insulinotropic effects observed with administration of Glicentin (1-16) in dogs may be linked to mechanisms involving increased intracellular cAMP and subsequent PKA activation, similar to the known actions of GLP-1. guidetopharmacology.orgwikipedia.orgguidetoimmunopharmacology.orgorientjchem.org Conversely, studies on rat pancreas suggest GRPP may inhibit glucose-stimulated insulin secretion through mechanisms potentially involving the inhibition of pathways that enhance insulin secretion, including those mediated by PKA. googleapis.comnih.gov

Phosphoinositide Hydrolysis Pathways

Phosphoinositide hydrolysis, mediated by phospholipase C (PLC), leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), influencing various cellular processes, including calcium mobilization. Activation of the GCGR can lead to the activation of PLC and a subsequent increase in IP3. guidetopharmacology.org Research on gastric myocytes has demonstrated that glicentin (1-69) can modulate phosphoinositide signaling pathways and induce IP3 production. guidetopharmacology.orgnih.govresearchgate.net While direct studies on Glicentin (1-16) are scarce, its relationship to glicentin suggests a potential, indirect involvement in modulating these pathways. The observed effects of GRPP on insulin secretion in rats might also involve the inhibition of pathways that enhance insulin secretion, potentially including those mediated by PLC and increased intracellular calcium. googleapis.comnih.gov

Cytosolic Calcium Ion Dynamics

Intracellular calcium ion dynamics play a critical role in various cellular functions, including hormone secretion. Activation of receptors coupled to Gαq proteins, such as gastrin-releasing peptide (GRP) receptors or M1 muscarinic receptors, can lead to increased intracellular calcium. wikipedia.org GCGR activation, through the generation of IP3, facilitates the release of calcium ions from endoplasmic reticulum stores. guidetopharmacology.org Glicentin (1-69) has been shown to induce a rapid increase in intracellular free calcium in gastric myocytes. nih.govresearchgate.net Furthermore, receptors for other proglucagon-derived peptides, like the GLP-1 receptor and GIP receptor, are associated with increases in intracellular calcium. wikipedia.orgnih.gov GLP-1 signaling is known to amplify Ca²⁺ dynamics, contributing to insulin secretion. nih.gov While direct evidence for Glicentin (1-16) specifically altering cytosolic calcium is limited, its potential interaction with receptors responsive to glicentin or GRPP suggests an indirect influence on calcium dynamics in target cells. The inhibition of glucose-stimulated insulin secretion by GRPP in rats may involve interference with pathways that increase intracellular Ca2+, which are crucial for insulin release. googleapis.comnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

A summary of the discussed signaling pathways and their potential relation to Glicentin (1-16) through related peptides and receptors is presented in the table below:

Signaling PathwayKey Mediators/Receptors Involved (Examples)Link to Glicentin (1-16) (Indirect/Contextual)
Protein Kinase A (PKA) ActivationcAMP, GCGR, GLP-1R, GLP-2R, GIPRGlicentin (1-69) is an agonist for GCGR, GLP-1R, GLP-2R. guidetopharmacology.org GRPP (contains Glicentin (1-16)) affects insulin/glucagon secretion. googleapis.comnih.govciteab.comembrapa.br
Phosphoinositide HydrolysisPLC, IP3, GCGR, GRP receptors, M1 receptorsGlicentin (1-69) modulates this pathway and induces IP3. guidetopharmacology.orgnih.govresearchgate.net GRPP may inhibit pathways involving PLC. googleapis.comnih.gov
Cytosolic Calcium Ion DynamicsIP3, GCGR, GIPR, GLP-1R, GPR120, Ryanodine receptors, IP3 receptorsGlicentin (1-69) increases intracellular calcium. nih.govresearchgate.net GRPP affects insulin secretion which is calcium-dependent. googleapis.comnih.gov
MAPK Pathway InvolvementGRP receptors, Acetylcholine receptors, Insulin receptor, Leptin receptor, GLP-1R, GPR120GLP-1R activation involves MAPK. orientjchem.org Potential indirect influence through receptors responsive to glicentin/GRPP.

Cellular Localization and Secretion Mechanisms

Glicentin (1-16) originates from the post-translational processing of proglucagon. The processing of proglucagon is tissue-specific, primarily occurring in the enteroendocrine L-cells of the intestine (specifically the ileum and colon) and the alpha-cells of the pancreatic islets. guidetopharmacology.orgnih.govnih.govwikipedia.orguni.lu

In intestinal L-cells, proglucagon is processed by prohormone convertase 1/3 (PC1/3). This processing yields several peptides, including glicentin (proglucagon 1-69), oxyntomodulin, GLP-1, GLP-2, and intervening peptide-2. guidetopharmacology.orgnih.govnih.govwikipedia.orguni.lu Glicentin (1-16) is the N-terminal fragment of glicentin. Immunocytochemical studies have localized glicentin immunoreactivity to the L-cells in the intestinal mucosa, where it is stored within secretory granules. ceu.es

In pancreatic alpha-cells, proglucagon is processed by prohormone convertase 2 (PC2). This processing results in the production of glucagon, glicentin-related pancreatic polypeptide (GRPP), and intervening peptide-1, along with a major proglucagon fragment. guidetopharmacology.orgnih.govnih.govwikipedia.orgorientjchem.org GRPP corresponds to proglucagon-(1-30) and therefore contains the Glicentin (1-16) sequence. Glicentin immunoreactivity has also been detected in pancreatic alpha-cells, colocalizing with glucagon within secretory granules. ceu.es

Glicentin is secreted into the circulation, and its release from intestinal L-cells is stimulated by nutrient intake, including glucose, lipids, and amino acids. uni.lunih.gov The secretion of proglucagon-derived peptides from L-cells can exhibit a biphasic pattern following nutrient ingestion. guidetopharmacology.org The L-cells are strategically located in the intestinal epithelium, allowing them to sense luminal contents and respond by secreting hormones into the bloodstream. Similarly, in pancreatic alpha-cells, GRPP (containing Glicentin (1-16)) is released alongside glucagon in response to appropriate stimuli.

The table below summarizes the tissue-specific processing of proglucagon and the resulting peptides, highlighting the origin of Glicentin (1-16) as part of glicentin and GRPP:

TissuePrimary Prohormone ConvertaseMajor Proglucagon-Derived Peptides ProducedInclusion of Glicentin (1-16)
Intestinal L-cellsPC1/3Glicentin (1-69), Oxyntomodulin, GLP-1, GLP-2, Intervening Peptide-2As part of Glicentin (1-69)
Pancreatic Alpha-cellsPC2Glucagon, GRPP (1-30), Intervening Peptide-1, Major Proglucagon FragmentAs part of GRPP (1-30)

Methodological Approaches in Glicentin 1 16 Academic Research

Analytical Quantification Techniques

Accurate measurement of Glicentin (1-16) and related peptides in biological samples is crucial for studying their secretion, distribution, and metabolism. This is primarily achieved through immunological and chromatographic methods.

Chromatographic Separation and Characterization Methods

Chromatographic techniques are often employed in conjunction with immunoassays to separate and characterize different forms of glicentin and related peptides in biological samples. Gel filtration chromatography, for example, has been used to study the peptides resulting from enzymatic digestion of glicentin, helping to determine its structural components. nih.gov Early research utilized chromatography alongside RIA to investigate circulating glicentin. nih.govresearchgate.net The combination of chromatographic separation and immunoassay allows for the identification and quantification of specific proglucagon-derived peptides, differentiating Glicentin (1-16) from the full-length glicentin or other fragments.

In Vitro Experimental Models

In vitro models provide controlled environments to investigate the direct effects of Glicentin (1-16) on specific cell types and tissues.

Utilization of Isolated Cell Lines (e.g., Enteroendocrine Cells, Hepatocytes, Smooth Muscle Cells)

Various isolated cell lines are used to study the actions of glicentin and related peptides. Enteroendocrine cell lines, such as GLUTag, NCI-H716, and STC-1 cells, are utilized as they produce and process proglucagon into peptides including glicentin, GLP-1, and GLP-2, similar to native L-cells in the gut. bioscientifica.com These cell lines allow for the investigation of proglucagon processing and peptide secretion in a controlled setting. bioscientifica.com

Hepatocytes, isolated from animal models like rats, have been used to study the effects of glicentin on glucose metabolism. nih.govfrontiersin.org Studies have shown that glicentin can stimulate glucose release and cAMP production in isolated hepatocytes, similar to glucagon (B607659). nih.govfrontiersin.org Incubation with hepatocytes has also demonstrated the degradation of glicentin into smaller fragments, some resembling glucagon, raising questions about whether glicentin's effects on hepatocytes are mediated by its degradation products. nih.govfrontiersin.org

Smooth muscle cells, including cultured gastrointestinal smooth muscle cells, are used to investigate the effects of glicentin on gut motility. nih.govresearchgate.net Studies have shown that glicentin can induce contraction in smooth muscle cells from the human colon, an effect that can be abolished by certain antagonists, suggesting involvement of specific receptors. nih.govresearchgate.net

Epithelial cell lines, such as IEC-6, have been used to confirm the proliferative action of glicentin observed in in vivo studies. nih.govcreative-diagnostics.com

Organ Bath Studies and Tissue Slice Preparations

Organ bath studies are employed to examine the effects of peptides on the contractility of isolated tissue preparations, such as smooth muscle strips from the gastrointestinal tract. vcu.edu This method allows for the assessment of dose-dependent responses and the investigation of underlying mechanisms by using receptor agonists and antagonists. While the search results specifically mention organ bath studies in the context of GLP-1 receptor function in smooth muscle, this technique is broadly applicable to studying the effects of other peptides like glicentin on tissue contractility. vcu.edu

Tissue slice preparations, such as isolated perfused pancreas or intestinal segments, allow for the study of peptide secretion and the effects of administered substances in a more complex environment than isolated cells but still under controlled conditions. Isolated perfused pancreas preparations from rats have been used to investigate the effects of glicentin-related peptides, including Glicentin (1-16), on insulin (B600854) and glucagon secretion. researchgate.netjst.go.jp

In Vivo Experimental Animal Models (e.g., Canine, Rat, Piglet Models)

In vivo studies using animal models are essential for understanding the systemic effects and physiological roles of glicentin and Glicentin (1-16) in a living organism. Canine, rat, and piglet models are commonly used. nih.govresearchgate.netfrontiersin.org

Canine models, particularly using local circulation preparations of the canine pancreas, have been instrumental in studying the effects of glicentin-related peptides on endocrine pancreatic function. nih.govjst.go.jpnih.gov Administration of Glicentin (1-16) into the pancreaticoduodenal artery in dogs has been shown to increase plasma insulin and decrease plasma glucagon concentrations. nih.govjst.go.jpnih.gov

Rat models are frequently used to investigate the trophic effects of glicentin on the intestinal mucosa. nih.govresearchgate.netcreative-diagnostics.com Studies in rats have reported that subcutaneous injection of glicentin can increase parameters of mucosal growth in the jejunum, such as weight, protein and DNA content, and enzyme activities. nih.govcreative-diagnostics.com However, inconsistent results regarding the trophic effects of glicentin on intestinal mucosa and gastrointestinal motility have also been reported in rat models, which may be partly attributed to differences in methodology, including feeding, peptide concentration and administration, and markers used. nih.govfrontiersin.orgfrontiersin.org Isolated perfused pancreas preparations from rats have also been used to study the effects of rat GRPP and a related peptide on glucose-stimulated insulin secretion. researchgate.net

Piglet models have been used to study the response of plasma glicentin to intraluminal nutrient loading, such as fat, glycerol, and sodium palmitate administered into the duodenum. nih.govresearchgate.net Experimental studies in piglets have also contributed to understanding the role of glicentin in intestinal physiology. nih.govresearchgate.net

It is important to consider potential species differences when interpreting data from animal models, as the primary structure of the N-terminal domain of enteroglucagon (GRPP), which is part of glicentin, has been poorly conserved among mammals. frontiersin.orgnih.govfrontiersin.org This suggests that effects observed with glicentin in one species may not be directly translatable to another. frontiersin.orgfrontiersin.org Furthermore, the possibility of proteolytic conversion of glicentin to other peptides like glucagon in vivo needs to be considered when interpreting the observed biological effects. frontiersin.org

Data Tables

Methodological ApproachSpecific TechniquesAnimal Models (Examples)Key Findings (Examples related to Glicentin (1-16) or Glicentin)Citations
Analytical Quantification TechniquesRadioimmunoassay (RIA)Not model-specificUsed for measuring circulating glicentin, often with chromatography. nih.govresearchgate.net nih.govresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA)Not model-specificDeveloped for quantitative measurement of glicentin; commercial kits available with specified detection limits and variations. nih.govpromedeuslab.cz Shows cross-reactivity with related peptides depending on antibody specificity. suizou.org nih.govsuizou.orgpromedeuslab.cz
Chromatographic Separation (e.g., Gel Filtration)Not model-specificUsed in conjunction with immunoassays to separate and characterize glicentin and its fragments. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
In Vitro Experimental ModelsIsolated Cell Lines (Enteroendocrine, Hepatocytes, Smooth Muscle, Epithelial)Not model-specificEnteroendocrine cells: Study of proglucagon processing and peptide secretion. bioscientifica.com Hepatocytes: Investigation of effects on glucose release and cAMP. nih.govfrontiersin.org Smooth Muscle cells: Study of contractile effects. nih.govresearchgate.net Epithelial cells: Confirmation of proliferative action. nih.govcreative-diagnostics.com nih.govresearchgate.netcreative-diagnostics.combioscientifica.comfrontiersin.org
Organ Bath StudiesNot model-specificUsed to study effects on tissue contractility (e.g., smooth muscle). vcu.edu vcu.edu
Tissue Slice Preparations (e.g., Perfused Pancreas)RatIsolated perfused rat pancreas used to study effects of glicentin-related peptides on insulin and glucagon secretion. researchgate.netjst.go.jp researchgate.netjst.go.jp
In Vivo Experimental Animal ModelsCanine ModelCanineLocal circulation preparation of pancreas used to study effects of glicentin-related peptides on insulin and glucagon secretion; Glicentin (1-16) increased insulin and decreased glucagon. nih.govjst.go.jpnih.gov nih.govjst.go.jpnih.gov
Rat ModelRatUsed to study trophic effects on intestinal mucosa; inconsistent results reported. nih.govresearchgate.netcreative-diagnostics.comfrontiersin.orgfrontiersin.org Isolated perfused pancreas studies. researchgate.net nih.govresearchgate.netcreative-diagnostics.comfrontiersin.orgfrontiersin.orgresearchgate.net
Piglet ModelPigletUsed to study plasma glicentin response to intraluminal nutrient loading and role in intestinal physiology. nih.govresearchgate.net nih.govresearchgate.net

Detailed Research Findings

Detailed research findings from these methodological approaches have provided insights into the potential activities of Glicentin (1-16) and glicentin. In canine pancreatic local circulation preparations, administration of Glicentin (1-16) at a dosage of 200 pmol for 10 minutes resulted in an increase in plasma insulin and a decrease in plasma glucagon. jst.go.jpnih.gov This suggests an effect on endocrine pancreatic function.

Studies using isolated rat hepatocytes have shown that glicentin stimulates glucose release and cAMP production. nih.govfrontiersin.org This effect was comparable to that of glucagon. nih.govfrontiersin.org Furthermore, incubation of glicentin with hepatocytes led to its degradation into lower molecular weight fragments, some of which were chromatographically similar to glucagon, suggesting that glicentin's glucagon-like effects in this model might be mediated by its degradation products. nih.govfrontiersin.org

Studies using cultured smooth muscle cells from the human colon have shown that glicentin can induce contraction. nih.govresearchgate.net This contractile effect was observed to be abolished by exendin (9-39), an antagonist of the GLP-1 receptor, suggesting that the effect may involve the GLP-1 receptor. nih.govresearchgate.net

Research using enteroendocrine cell lines has confirmed that these cells process proglucagon to produce glicentin, along with other proglucagon-derived peptides. bioscientifica.com These models are valuable for studying the cellular mechanisms of glicentin production and secretion. bioscientifica.com

Studies in piglets have demonstrated an increase in plasma glicentin concentrations following intraluminal administration of nutrients like fat, highlighting the role of nutrient intake in stimulating glicentin secretion. nih.govresearchgate.net

Genetic, Transcriptomic, and Proteomic Analyses of Proglucagon Processing

Understanding the generation of Glicentin (1-16) requires investigating the expression and processing of its precursor, proglucagon, at the genetic, transcriptomic, and proteomic levels. The proglucagon gene (GCG) is expressed predominantly in the pancreas and intestine. nih.govglucagon.com Differential tissue-specific processing of proglucagon gives rise to various peptides, including glicentin (which contains Glicentin (1-16)), glucagon, GLP-1, and GLP-2. glucagon.comannualreviews.org

Genetic analysis involves studying the GCG gene itself, including its sequence and regulatory regions, to understand how its expression is controlled. Transcriptomic analysis focuses on the messenger RNA (mRNA) transcribed from the GCG gene. Studies have shown that proglucagon gene expression can be induced by activators of the protein kinase A pathway, mediated by an increase in gene transcription. nih.gov Cell lines, such as GLUTag cells derived from intestinal tumors in transgenic mice, have been used as models to analyze intestinal proglucagon gene expression and processing. nih.gov These cells express the proglucagon gene and secrete immunoreactive GLP-1, along with other proglucagon-derived peptides including glicentin. nih.gov

Proteomic analysis examines the protein products of the proglucagon gene and their subsequent processing. This involves identifying and quantifying the different peptides generated from proglucagon in various tissues. In the gut, proglucagon is processed to yield glicentin, oxyntomodulin, GRPP (Glicentin (1-16)), GLP-1, and GLP-2. annualreviews.org In the pancreas, the processing favors the production of glucagon, GRPP, and a C-terminal fragment. annualreviews.org Studies have used techniques to analyze proglucagon processing in cell lines, demonstrating the liberation of various peptides, including glicentin. nih.gov

The differential processing is mediated by prohormone convertase enzymes, specifically PC2 in the pancreas yielding glucagon, and PC1/3 in the intestine yielding GLP-1 and GLP-2, along with glicentin and oxyntomodulin. taylorandfrancis.com Proteomic approaches, such as chromatography and immunoassays, are essential for separating and detecting these different proglucagon-derived peptides and understanding the efficiency and specificity of the processing enzymes in different tissues.

Current Research Challenges and Future Directions in Glicentin 1 16 Studies

Challenges in Unambiguously Delineating Unique Physiological Functions of Glicentin and its Fragments

One of the primary challenges in studying Glicentin (1-16) is disentangling its specific physiological functions from those of the parent peptide, glicentin, and other proglucagon-derived peptides (PGDPs) like glucagon (B607659), oxyntomodulin (OXM), GLP-1, and GLP-2 nih.govfrontiersin.orgresearchgate.net. Glicentin contains the entire sequences of glucagon and oxyntomodulin, and the proglucagon gene undergoes tissue-specific processing, leading to a variety of bioactive peptides with overlapping sequences and potential overlapping functions creative-diagnostics.comnih.govfrontiersin.orgnih.govnih.govbiovendor.commdpi.commdpi.com.

The proteolytic conversion of glicentin into smaller fragments, including Glicentin (1-16), glucagon, and oxyntomodulin, in vivo makes it difficult to determine whether observed effects are due to glicentin itself or its downstream products researchgate.netfrontiersin.org. For instance, studies investigating the effects of glicentin on glucose production in hepatocytes noted that glicentin was degraded into smaller components, some similar to glucagon, suggesting that its glucagon-like effects might be mediated by these degradation products frontiersin.org. Similarly, the inhibitory effect of glicentin on gastric acid secretion could potentially be attributed, at least in part, to its conversion into oxyntomodulin fragments, which are known to inhibit gastric acid secretion frontiersin.org.

Furthermore, the structural similarities among PGDPs pose technical challenges for specific measurement, making it difficult to accurately quantify individual peptides and correlate their levels with specific physiological outcomes creative-diagnostics.comoup.com. This lack of specific measurement tools has historically hampered efforts to clearly define the unique roles of glicentin and its fragments nih.gov.

Despite these challenges, research suggests potential roles for glicentin and its fragments in areas such as insulin (B600854) secretion stimulation, inhibition of gastric acid secretion, regulation of gut motility, and stimulation of intestinal growth creative-diagnostics.com. However, unambiguous physiological functions for enteroglucagon (glicentin) have remained elusive for decades frontiersin.orgfrontiersin.orgresearchgate.net.

Species-Specific Variabilities and Inconsistencies in Bioactivity

Species-specific differences in the primary structure of PGDPs, particularly in the N-terminal domain which includes Glicentin (1-16) (GRPP), contribute significantly to inconsistencies observed in bioactivity studies conducted across different animal models frontiersin.orgfrontiersin.orgresearchgate.net. Unlike glucagon and oxyntomodulin, the primary structure of the N-terminal domain of enteroglucagon (GRPP) has been poorly conserved among mammals frontiersin.orgfrontiersin.org.

This lack of conservation means that studies using porcine glicentin or GRPP in animal models like rodents, rabbits, and dogs, which have notable sequence differences compared to pigs, may yield results that are pharmacological rather than physiological frontiersin.orgfrontiersin.orgresearchgate.net. For example, infusion of porcine GRPP and glicentin (1-16) in dogs showed an increase in plasma insulin and a decrease in plasma glucagon, while rat GRPP demonstrated potent inhibition of glucose-stimulated insulin secretion in the isolated rat pancreas frontiersin.orgresearchgate.netresearchgate.net. Inconsistent results have also been reported regarding the trophic effects of glicentin on intestinal mucosa and gastrointestinal motility, which may be partially explained by these species differences frontiersin.orgresearchgate.netresearchgate.net.

The variability in amino acid sequences across species can influence peptide-receptor interactions and subsequent biological responses. This highlights the importance of using appropriate animal models or species-specific peptides when investigating the physiological roles of Glicentin (1-16) and glicentin.

The following table illustrates the concept of sequence variability among different proglucagon-derived peptides in mammals, highlighting that glicentin and GLP-2 show higher variability compared to glucagon and GLP-1.

PeptideNumber of Sites Accepting Substitutions (out of total)
Glucagon11 of 29
GLP-1 (7-37)13 of 31
GLP-220 of 32
Glicentin44 of 69
Oxyntomodulin17 of 37
Miniglucagon6 of 11

Data derived from comparative analysis of mammalian proglucagon sequences nih.gov.

Advancements and Standardization of Analytical Detection Methodologies for Glicentin (1-16)

Accurate and specific measurement of Glicentin (1-16) and glicentin has been a significant technical challenge due to their structural similarities with other PGDPs creative-diagnostics.comoup.com. Historically, immunoassays developed against glucagon often cross-reacted with glicentin and other gut GLI (glucagon-like immunoreactivity) due to shared epitopes mdpi.comfrontiersin.org.

Recent advancements have led to the development of more specific detection methods. For glicentin, this includes solid phase two-site enzyme ELISA kits that utilize antibodies against both the GRPP and glucagon sequences, demonstrating specificity and minimal cross-reactivity with glucagon, oxyntomodulin, GLP-1, and GLP-2 nih.gov. Commercial ELISA kits for glicentin are now available, with manufacturers reporting extensive validation for cross-reactivity oup.commercodia.com. These assays typically employ a sandwich ELISA format with anti-glicentin antibodies coated on microtiter wells and biotinylated anti-glicentin antibodies for detection mercodia.comfn-test.compromedeuslab.cz.

Despite these advancements, challenges remain in ensuring the specificity and sensitivity of assays, particularly in complex biological matrices like plasma and serum oup.comresearchgate.net. The high molecular similarity of PGDPs continues to raise questions about assay specificity, sensitivity, cross-reactivity, and the establishment of reliable reference ranges oup.com. Independent validation of available assays and international standardization of reference ranges for all PGDP assays are crucial for moving the field forward oup.com.

Mass spectrometry has been proposed as a highly accurate method for peptide quantification, but it also has limitations in terms of sensitivity and potential issues related to sample pretreatment mdpi.com. Nevertheless, mass spectrometry-based methods hold promise for more accurate measurement and distinction of PGDPs nih.gov.

The development of highly specific monoclonal antibodies has been key to improving assay specificity. For example, some glucagon ELISAs now report no significant cross-reactivity to glicentin, proglucagon (1-16), and glucagon (3-29) mercodia.comsapphirebioscience.com. However, other assays designed to measure oxyntomodulin or "total glucagon" may still show significant cross-reactivity with glicentin researchgate.netrevvity.com.

The ongoing development and validation of specific and sensitive analytical methods are essential for accurately quantifying Glicentin (1-16) and other PGDPs, which will facilitate a clearer understanding of their individual physiological roles.

Exploration of Theoretical Conformational Studies and Their Implications for Receptor Interaction

Theoretical conformational studies play a vital role in understanding how peptides like Glicentin (1-16) might interact with potential receptors. The function of peptide hormones is intimately linked to their three-dimensional structure and how this structure facilitates binding to specific receptors, typically G protein-coupled receptors (GPCRs) frontiersin.orgnih.govresearchgate.net.

While Glicentin (1-16) is the N-terminal domain of glicentin, and glicentin itself has shown some affinity for glucagon (GCGR), GLP-1, and GLP-2 receptors (although with less affinity than their primary ligands), the specific receptor for Glicentin (1-16) remains largely unknown frontiersin.orgoup.com.

Studies on other PGDPs, such as GLP-1 and glucagon, have provided insights into the general mechanisms of receptor interaction for this peptide family. These peptides often adopt alpha-helical conformations in environments resembling the cell membrane, and this helical structure is believed to be important for receptor binding nih.govoup.com. The interaction typically involves an initial low-affinity binding event between the peptide's C-terminus and the receptor's extracellular domain, followed by the engagement of the peptide's N-terminus with the transmembrane domain, leading to a high-affinity interaction and receptor activation frontiersin.orgnih.govresearchgate.net.

Theoretical models and computational approaches, such as those used to study protein-protein interactions and estimate binding free energy changes upon mutation, can provide valuable insights into the potential binding characteristics of Glicentin (1-16) frontiersin.org. By analyzing the amino acid sequence and predicting potential secondary structures, researchers can hypothesize how Glicentin (1-16) might fold and present itself for receptor interaction.

Given the lack of a clearly defined receptor for Glicentin (1-16), theoretical conformational studies could help in identifying potential receptor candidates or understanding why it might interact weakly or not at all with known PGDP receptors like GLP-1R or GCGR nih.govoup.com. Such studies could also explore whether Glicentin (1-16) requires interaction with other proteins, such as receptor activity-modifying proteins (RAMPs), for functional binding nih.gov.

Future directions in this area involve using advanced computational techniques, including molecular dynamics simulations and protein-ligand docking, to model the potential interactions of Glicentin (1-16) with various receptor structures. These theoretical studies, combined with experimental validation, could help elucidate the molecular basis of Glicentin (1-16) action and potentially identify its cognate receptor.

Q & A

Q. Answer :

  • Prevent degradation : Include protease inhibitors and validate peptide integrity via mass spectrometry .
  • Metabolite profiling : Co-administer Glicentin (1-16) with stable isotope-labeled analogs to distinguish parent peptide from fragments.
  • Non-linear modeling : Use sigmoidal or biphasic curves to capture U-shaped dose responses (common in peptide hormones) .

Basic: What are the limitations of using Glicentin (1-16) in translational research, given its species-specific effects?

Answer : Key limitations include:

  • Fragment stability : Degradation into glucagon-like metabolites in rodents complicates mechanistic attribution .
  • Receptor promiscuity : Cross-reactivity with GLP-1/glucagon receptors in non-canonical tissues.
    Mitigation : Use humanized receptor models or CRISPR-edited cell lines to isolate target pathways .

Advanced: What statistical approaches are recommended for analyzing Glicentin (1-16)’s time-dependent effects on insulin/glucagon secretion?

Q. Answer :

  • Mixed-effects models : Account for intra-subject variability in longitudinal pancreatic perfusion studies.
  • Cluster analysis : Group temporal response patterns (e.g., early-phase insulin suppression vs. late-phase rebound) .
  • Error propagation : Quantify uncertainties from metabolite interference using Monte Carlo simulations .

Basic: How can researchers ensure reproducibility when studying Glicentin (1-16) in heterogeneous biological systems?

Q. Answer :

  • Protocol harmonization : Detail perfusion rates, buffer composition, and peptide handling in methods (per guidelines) .
  • Negative controls : Include scrambled peptide analogs or receptor antagonists (e.g., exendin-9 for GLP-1R).
  • Data transparency : Share raw datasets (e.g., glucose/insulin time-series) in supplementary materials .

Advanced: What strategies optimize Glicentin (1-16) delivery in vivo to minimize off-target effects?

Q. Answer :

  • Targeted infusion : Use catheterized pancreatic arteries in large animals (e.g., dogs) for localized delivery .
  • Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA) prolong peptide half-life and reduce renal clearance.
  • Pharmacokinetic modeling : Predict tissue-specific exposure using compartmental models .

Basic: What ethical considerations apply to animal studies investigating Glicentin (1-16)?

Q. Answer :

  • 3Rs compliance : Minimize animal numbers via power analysis; replace with cell cultures where feasible .
  • Endpoint criteria : Define humane endpoints (e.g., blood glucose thresholds) to prevent distress in diabetic models .

Advanced: How can multi-omics approaches elucidate Glicentin (1-16)’s pleiotropic signaling mechanisms?

Q. Answer :

  • Transcriptomics : RNA-seq of hepatocytes/pancratic islets post-treatment to identify regulated pathways.
  • Proteomics : SILAC-based quantification of receptor phosphorylation states.
  • Integration tools : Use systems biology platforms (e.g., Cytoscape) to map cross-talk between glucose and hormone networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.